
1-Methyl-4-(piperidin-4-yl)piperazine
Overview
Description
1-Methyl-4-(piperidin-4-yl)piperazine (CAS 53617-36-0) is a bicyclic amine with the molecular formula C₁₀H₂₁N₃ and a molecular weight of 183.30 g/mol. It features a piperazine ring substituted with a methyl group and a piperidinyl moiety at the 1- and 4-positions, respectively . This compound is commercially available and serves as a critical intermediate in synthesizing kinase inhibitors such as Gilteritinib (FLT3/AXL inhibitor for leukemia) and Brigatinib (ALK inhibitor for NSCLC) . Its structural flexibility allows it to act as a hinge-binding motif in kinase inhibitors, facilitating interactions with enzymatic active sites .
Preparation Methods
Detailed Synthetic Route and Reaction Steps
Reductive Amination Using N-Methylpiperazine and N-Boc-piperidin-4-one
Step 1: Formation of Intermediate (N-Boc-1-methyl-4-(4-piperidinyl)piperazine)
N-methylpiperazine and N-Boc-piperidin-4-one are combined in a solvent system (commonly methanol and water) with an alkali such as sodium carbonate. A reducing agent, typically sodium dithionite (sodium hydrosulfite), is added in portions under controlled heating (~40°C) and stirring for several hours (around 4 hours). This step facilitates reductive amination, yielding a protected intermediate compound.Step 2: Isolation of Intermediate
After reaction completion, insoluble materials are filtered off. The filtrate is concentrated to remove methanol, and the product is extracted using an organic solvent such as methylene chloride. The organic phase is then concentrated to obtain the intermediate as a brown oily liquid.
Deprotection and Formation of Hydrochloride Salt
- Step 3: Conversion to 1-Methyl-4-(piperidin-4-yl)piperazine Hydrochloride
The intermediate is dissolved in methanol, and a saturated hydrogen chloride methanol solution is added dropwise at room temperature. The mixture is stirred for approximately 2 hours, during which the hydrochloride salt precipitates as a white solid. The solid is filtered, washed with anhydrous methanol, and dried to yield the final product.
Reaction Conditions and Reagents
Step | Reagents/Conditions | Purpose | Notes |
---|---|---|---|
1 | N-methylpiperazine, N-Boc-piperidin-4-one, sodium carbonate, sodium dithionite, methanol/water, 40°C, 4 h | Reductive amination to form intermediate | Sodium dithionite is cost-effective and mild reducing agent |
2 | Filtration, solvent removal, methylene chloride extraction | Isolation of intermediate | Efficient phase separation and concentration |
3 | Methanol, saturated HCl in methanol, room temperature, 2 h | Deprotection and salt formation | Produces stable hydrochloride salt for isolation |
Representative Experimental Data from Patent Examples
Example | N-Methylpiperazine (g) | N-Boc-piperidin-4-one (g) | Sodium Carbonate (g) | Sodium Dithionite (g) | Intermediate Yield (g) | Final Product Yield (g) | Notes |
---|---|---|---|---|---|---|---|
1 | 2.77 | 5 | 2.6 | 8.2 | 5 | 4.2 | Small scale, 4 h reaction |
2 | 9 | 15 | 8.25 | 26.8 | 19.94 | 17 | Larger scale, optimized yields |
3 | 2.77 | 5 | 8.8 | 8.2 | 6.8 | 5.9 | Variation in alkali amount |
Advantages and Industrial Relevance
- Simplicity and Mild Conditions: The use of sodium dithionite as a reducing agent avoids harsh conditions and expensive catalysts, making the process safer and more environmentally friendly.
- Cost-Effectiveness: The reagents are inexpensive and readily available, reducing production costs.
- Scalability: The method is suitable for large-scale synthesis due to straightforward reaction steps and easy isolation of intermediates and final product.
- High Purity: The hydrochloride salt form improves stability and facilitates purification by precipitation.
Alternative Preparation Notes
Other literature sources mention the use of stronger reducing agents such as sodium borohydride or lithium aluminum hydride for similar reductive amination reactions, but these require stricter control and may pose safety concerns. The sodium dithionite method is preferred for industrial applications due to its balance of efficiency and safety.
Summary Table of Preparation Method
Stage | Reagents/Conditions | Outcome | Key Considerations |
---|---|---|---|
Reductive Amination | N-methylpiperazine + N-Boc-piperidin-4-one, Na2CO3, Na2S2O4, MeOH/H2O, 40°C, 4 h | Intermediate (N-Boc protected) | Mild reducing agent, controlled temp |
Intermediate Isolation | Filtration, solvent evaporation, CH2Cl2 extraction | Brown oily intermediate | Efficient phase separation |
Deprotection & Salt Formation | Saturated HCl in MeOH, room temp, 2 h | This compound hydrochloride | Precipitation of pure salt |
Chemical Reactions Analysis
1-Methyl-4-(piperidin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine or piperazine ring is substituted with other functional groups
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride.
Solvents: Dichloromethane, methanol.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines .
Scientific Research Applications
1-Methyl-4-(piperidin-4-yl)piperazine is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(piperidin-4-yl)piperazine involves its interaction with molecular targets and pathways in biological systems. It can act as a ligand for various receptors and enzymes, modulating their activity. The specific molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Structural and Functional Differences
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine
- Structure : Incorporates a 2-methoxyphenyl group instead of a methyl group on the piperazine ring.
- Applications : Acts as a key intermediate in dopamine D₂ receptor ligands. Compound 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine demonstrated the highest D₂ receptor affinity (Ki = 12 nM) in docking studies, attributed to the electron-withdrawing nitro group enhancing binding interactions .
- Comparison : The 2-methoxyphenyl substituent enhances aromatic interactions in receptor binding, unlike the methyl group in 1-Methyl-4-(piperidin-4-yl)piperazine, which prioritizes steric and electronic compatibility in kinase inhibitors .
1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine
- Structure : Features a trifluoromethylbenzyl group linked to the piperazine ring.
- Applications: Found in Ponatinib analogs as a FLT3 inhibitor. However, its activity depends on synergistic effects with other moieties (e.g., aminoisoquinoline), unlike this compound, which directly contributes to kinase hinge binding .
- Comparison : The trifluoromethyl group enhances lipophilicity and metabolic stability but requires complementary structural motifs for efficacy, whereas the piperidinyl group in the target compound provides intrinsic conformational rigidity for kinase interactions .
6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Derivatives
- Structure : Replaces the piperazine core with a benzo[d]isoxazole scaffold linked to piperidine.
- Applications : These derivatives exhibit high affinity for D₂, 5-HT₁A, and 5-HT₂A receptors. Substitution with phenylpiperazines (e.g., 1-(2-methoxyphenyl)piperazine) reduced receptor binding, highlighting the necessity of the benzo[d]isoxazole fragment .
- Comparison: The benzo[d]isoxazole moiety provides a planar aromatic system for receptor binding, contrasting with the non-aromatic, flexible piperazine-piperidine system in this compound .
Table 1: Key Properties of Selected Piperazine Derivatives
Pharmacological Specificity
- Kinase Inhibition : The target compound’s piperidinyl group enables hydrogen bonding with kinase hinge regions (e.g., FLT3, ALK), whereas bulkier substituents (e.g., trifluoromethylbenzyl) may hinder binding without complementary motifs .
- Receptor Binding : Piperazines with aromatic substituents (e.g., 2-methoxyphenyl) show higher CNS receptor affinity due to π-π stacking, while aliphatic groups favor peripheral kinase targets .
Case Studies in Drug Development
- Gilteritinib: The target compound’s piperazine-piperidine system is critical for FLT3 inhibition (IC₅₀ = 0.29 nM). Structural analogs with modified piperazine groups (e.g., N,N-dimethylethanolamine) showed reduced potency, emphasizing the necessity of the bicyclic amine .
- Brigatinib: Incorporates the target compound as a hinge binder, achieving ALK inhibition (IC₅₀ = 0.6 nM). Replacement with simpler piperidines (e.g., 4-aminopiperidine) resulted in >10-fold loss of activity .
Biological Activity
1-Methyl-4-(piperidin-4-yl)piperazine (MPPP) is a chemical compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article provides a detailed overview of the biological activity of MPPP, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 192.32 g/mol. It is characterized by a piperazine core with a methyl group and a piperidine moiety, contributing to its pharmacological properties. The compound is typically stored under inert conditions to maintain stability and exhibits high gastrointestinal absorption and blood-brain barrier permeability, making it suitable for central nervous system applications.
MPPP interacts with various neurotransmitter systems, primarily affecting the dopaminergic and serotonergic pathways. Its mechanism of action involves modulation of receptor activity, which is critical for its potential therapeutic applications in treating psychiatric disorders and other conditions.
Key Receptor Interactions:
- Dopamine Receptors: MPPP has been shown to bind to dopamine receptors, which are implicated in mood regulation and cognitive functions.
- Serotonin Receptors: The compound also interacts with serotonin receptors, influencing mood and anxiety levels.
Antipsychotic Effects
Research indicates that MPPP may exhibit antipsychotic properties by modulating dopamine pathways. Studies have demonstrated its potential efficacy in animal models of schizophrenia, where it reduced hyperactivity and improved cognitive deficits .
Antitumor Activity
MPPP's structural similarity to other piperazine derivatives suggests potential anticancer properties. It has been investigated for its ability to inhibit protein kinases associated with various cancers, including anaplastic large cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC). These findings indicate that MPPP could serve as a lead compound in developing new anticancer therapies .
Antidiabetic Potential
Recent studies have highlighted the potential of MPPP as an antidiabetic agent. It has been evaluated for its inhibitory effects on dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. In vitro assays showed that MPPP demonstrated significant DPP-4 inhibition, suggesting its utility in managing type 2 diabetes mellitus .
Case Study 1: Antipsychotic Activity
In a controlled study involving rodents, MPPP was administered to evaluate its effects on hyperactivity induced by amphetamines. The results indicated a significant reduction in locomotor activity compared to the control group, suggesting potential antipsychotic effects .
Case Study 2: Anticancer Efficacy
A study focused on MPPP's action against ALK-positive NSCLC cells showed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. This was attributed to its ability to interfere with ALK signaling pathways, highlighting its promise as an anticancer agent .
Comparative Analysis
The following table summarizes the biological activities of MPPP compared to other similar compounds:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Methyl-4-(piperidin-4-yl)piperazine, and what coupling reagents are typically employed?
- Answer: The compound is synthesized via coupling reactions using reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt), with trifluoroacetic acid (TFA) as an activator. These reagents facilitate derivatization of carboxyl groups in peptides or aromatic acids, as demonstrated in piperazine-based derivative syntheses . For nitro-group reduction, catalytic hydrogenation is commonly employed .
Q. How is this compound characterized structurally in research settings?
- Answer: Structural characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for functional group identification and X-ray crystallography for resolving supramolecular interactions (e.g., hydrogen bonding, π-stacking). For example, studies on analogous piperazine derivatives used X-ray diffraction to analyze disorder in aromatic rings and hydrogen-bonded assemblies . Elemental analysis and mass spectrometry are also critical for verifying purity and molecular weight .
Q. What are the common applications of this compound in pharmacological research?
- Answer: The compound serves as a scaffold in kinase inhibitor development (e.g., FLT3 inhibitors for leukemia) and receptor-binding studies. Its piperazine-piperidine core is leveraged for optimizing pharmacokinetic properties, such as solubility and blood-brain barrier penetration, in drug candidates targeting neurological disorders .
Advanced Research Questions
Q. How do structural modifications at the piperazine or piperidine rings influence biological activity?
- Answer: Substituent effects are evaluated through systematic structure-activity relationship (SAR) studies. For instance, replacing the N-methylpiperazine moiety with ethylenediamine or this compound can enhance inhibitory potency against targets like Bruton’s tyrosine kinase (BTK). However, synergistic effects between substituents (e.g., trifluoromethyl groups) and core pharmacophores are often required for significant activity . Computational modeling (e.g., molecular docking) further predicts binding affinities .
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer: Discrepancies arise from variations in assay conditions (e.g., cell lines, enzyme isoforms). To address this, researchers standardize protocols (e.g., IC50 measurements under identical ATP concentrations) and validate findings using orthogonal assays (e.g., thermal shift assays for target engagement). For example, FLT3 inhibition discrepancies were resolved by isolating the contributions of specific moieties to activity .
Q. How can hydrogen bonding and supramolecular assembly be optimized for crystallization?
- Answer: Crystallization conditions are tailored to favor specific interactions, such as C–H⋯O hydrogen bonds or aromatic stacking. In piperazine derivatives, introducing electron-withdrawing groups (e.g., nitro, halogen) enhances lattice stability, while disorder in substituents (e.g., aroyl rings) is minimized using low-temperature crystallization .
Q. Methodological Considerations
Q. What experimental designs are recommended for studying receptor-ligand interactions?
- Answer: Radioligand displacement assays (e.g., using [11C]-labeled analogs) quantify binding affinity, while isothermal titration calorimetry (ITC) measures thermodynamic parameters. For in vitro studies, ensure receptor isoform specificity (e.g., dopamine D2 vs. D3) to avoid off-target effects .
Q. How are stability and reactivity assessed under varying conditions?
- Answer: Accelerated stability studies (e.g., 40°C/75% RH) monitor degradation products via HPLC. Reactivity with oxidizers or light is assessed using UV-Vis spectroscopy. For example, nitro groups in related compounds show photolytic sensitivity, necessitating amber glass storage .
Q. Key Citations
Properties
IUPAC Name |
1-methyl-4-piperidin-4-ylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10/h10-11H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYYJGQKVGZGSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912521 | |
Record name | 1-Methyl-4-(piperidin-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30912521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99726-99-5, 53617-36-0 | |
Record name | 1-Methyl-4-(piperidin-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30912521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-4-(piperidin-4-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 99726-99-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.